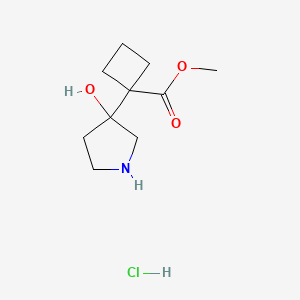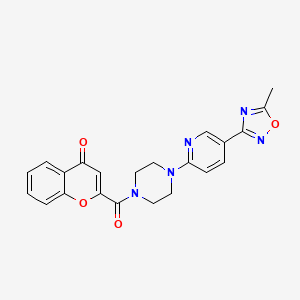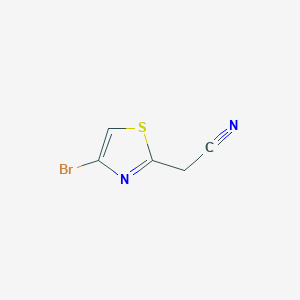
Methyl 1-(3-hydroxypyrrolidin-3-yl)cyclobutane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-(3-hydroxypyrrolidin-3-yl)cyclobutane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2138534-25-3 . It has a molecular weight of 235.71 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO3.ClH/c1-15-9(13)10(4-2-5-10)11(14)6-3-7-12-8-11;/h12,14H,2-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Neuropharmacological Characterization
Research has explored the neuropharmacological aspects of compounds structurally related to Methyl 1-(3-hydroxypyrrolidin-3-yl)cyclobutane-1-carboxylate hydrochloride, such as 1-Aminocyclopropane-1-carboxylate and 1-Aminocyclobutane-1-carboxylate. These compounds are studied for their interactions with N-Methyl-D-Aspartate (NMDA)-associated glycine receptors. Despite their potent in vitro activity, rapid inactivation in vivo limits their utility, highlighting the challenges in developing therapeutics targeting these receptors (Rao et al., 1990).
Asymmetric Synthesis
In the realm of synthetic chemistry, a practical asymmetric synthesis of a highly substituted N-acylpyrrolidine, which is structurally related to the compound , has been described. This synthesis involves a [3+2] cycloaddition, showcasing the compound's relevance in constructing stereocentric structures on a multi-kilogram scale. The process highlights innovative approaches to asymmetric catalysis, crucial for developing pharmaceuticals (Agbodjan et al., 2008).
Antimicrobial Activity
Research into Schiff base ligands containing cyclobutane rings, akin to the structure of this compound, reveals their potential antimicrobial properties. These ligands and their metal complexes have been synthesized and tested against various microorganisms, indicating some compounds' activity against selected strains. This suggests potential applications in developing new antimicrobial agents (Cukurovalı et al., 2002).
Synthesis and Analytical Characterization
The synthesis and analytical characterization of research chemicals structurally related to this compound demonstrate the complexity and challenges in identifying and differentiating isomeric compounds. Such studies are crucial for understanding the pharmacological potential and safety profile of new synthetic compounds (McLaughlin et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
methyl 1-(3-hydroxypyrrolidin-3-yl)cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-14-8(12)9(3-2-4-9)10(13)5-6-11-7-10;/h11,13H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYBQIANOJRCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2(CCNC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide](/img/structure/B2997975.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2997978.png)
![2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2997979.png)



![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2997987.png)


![8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2997991.png)
![1,3,6-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997992.png)

